molecular formula C20H40O2 B15441606 (Z)-16,16-diethoxyhexadec-7-ene CAS No. 71701-10-5

(Z)-16,16-diethoxyhexadec-7-ene

Cat. No.: B15441606
CAS No.: 71701-10-5
M. Wt: 312.5 g/mol
InChI Key: IANLTJXGHNFZPY-QXMHVHEDSA-N
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Description

(Z)-16,16-Diethoxyhexadec-7-ene is a high-purity chemical intermediate featuring a cis-configured double bond and acetal-protected aldehyde functionality. This configuration is critical for the synthesis of biologically active molecules, particularly insect sex pheromones, where specific stereochemistry is essential for activity . The acetal group serves as a protecting mask for a terminal formyl group, enhancing the compound's stability during synthetic transformations and preventing isomerization of the sensitive (Z)-double bond during subsequent reaction steps . This makes it an invaluable building block in organic synthesis, especially in applications requiring precise chain elongation and the preservation of alkene geometry. Researchers utilize this compound in the efficient synthesis of long-chain alkenals, alkenols, and their acetates, which are key components in integrated pest management strategies . The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

71701-10-5

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

(Z)-16,16-diethoxyhexadec-7-ene

InChI

InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-

InChI Key

IANLTJXGHNFZPY-QXMHVHEDSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(OCC)OCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(OCC)OCC

Origin of Product

United States

Biological Activity

Insect Pheromones

Research indicates that compounds similar to (Z)-16,16-diethoxyhexadec-7-ene may exhibit biological activities related to insect pheromones . These compounds can play crucial roles in communication among insects, influencing behaviors such as mating and foraging. The structural characteristics of this compound suggest it could function similarly to known pheromonal compounds, potentially acting as attractants or repellents in specific insect species.

Antimicrobial Properties

Some studies have suggested that aliphatic compounds with long carbon chains, akin to this compound, may possess antimicrobial properties. This is particularly relevant in the context of developing natural preservatives or antimicrobial agents derived from plant sources. Such properties are often attributed to the hydrophobic nature of these compounds, which can disrupt microbial cell membranes.

Potential Applications in Agriculture

Given its structural similarity to known pheromones and potential antimicrobial properties, this compound could be explored for applications in integrated pest management . Utilizing pheromonal cues could help in controlling pest populations without resorting to synthetic pesticides, aligning with sustainable agricultural practices.

Case Study 1: Pheromone Communication

A study examining the role of long-chain aliphatic compounds in insect communication highlighted how similar structures influence mating behaviors in various species. The findings suggest that this compound could be effective as a synthetic pheromone for attracting specific insect populations.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various long-chain fatty acids and their derivatives, researchers found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential pathway for exploring this compound as a natural antimicrobial agent.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReferences
(Z)-Hexadec-7-eneInsect attractant
(E)-Hexadec-7-eneInhibitor of microbial growth
16-Hydroxyhexadecanoic acidAntimicrobial properties
This compoundPotential insect pheromone

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (Z)-16,16-diethoxyhexadec-7-ene, comparisons are drawn with structurally analogous compounds, focusing on molecular features, physical properties, and reactivity.

Structural Analogues

2.1.1 3-Heptene,7,7-diethoxy-, (3Z) (CAS: 18492-65-4)
  • Molecular Formula : C₁₁H₂₂O₂
  • Key Differences: Shorter carbon chain (C11 vs. C20) and diethoxy groups at position 7 instead of 16. The shorter chain reduces molecular weight (186.29 g/mol) and likely decreases boiling point and viscosity compared to this compound. Limited data are available for direct property comparisons.
2.1.2 7-Hexadecene (Z) (CAS: 35507-09-6)
  • Molecular Formula : C₁₆H₃₂
  • Key Differences : Lacks ethoxy substituents, resulting in lower polarity and molecular weight (224.43 g/mol ). The absence of oxygen atoms reduces solubility in polar solvents and lowers boiling point.
2.1.3 7E-Hexadecenoic Acid (trans-16:1n-9)
  • Molecular Formula : C₁₆H₃₀O₂
  • Key Differences : Carboxylic acid functional group introduces hydrogen bonding capacity, increasing boiling point and solubility in polar solvents compared to the ether-based this compound. The trans double bond (E-configuration) may allow tighter molecular packing, elevating melting point relative to the Z-isomer.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
This compound C₂₀H₃₈O₂ 310.52 382.0 ± 30.0 (pred) 0.864 ± 0.06 Low in water
3-Heptene,7,7-diethoxy-, (3Z) C₁₁H₂₂O₂ 186.29 Not available Not available Not available
7-Hexadecene (Z) C₁₆H₃₂ 224.43 Not available Not available Insoluble in water
7E-Hexadecenoic Acid C₁₆H₃₀O₂ 254.41 >300 (est.) ~0.90 (est.) Soluble in ethanol

Reactivity and Functional Group Influence

  • Electrophilic Reactivity : The Z-configured double bond in this compound is less reactive toward electrophilic addition compared to unsubstituted alkenes (e.g., 7-hexadecene) due to electron-donating effects from the ethoxy groups.
  • Steric Effects : The bulky diethoxy groups at C16 hinder rotation and may reduce accessibility of the double bond for reactions like hydrogenation.
  • Protection/Deprotection Utility: Unlike carboxylic acids (e.g., 7E-hexadecenoic acid), the diethoxy group can be hydrolyzed under acidic conditions to regenerate a carbonyl group, making it valuable in multi-step syntheses.

Research Findings and Data Gaps

  • Stereochemical Stability : Z-isomers are prone to isomerization under UV light or heat, necessitating storage in inert conditions.
  • Environmental Persistence: Limited data exist on biodegradation; ethoxy groups may enhance persistence compared to unsubstituted alkenes.
  • Synthetic Routes : Geminal diethoxy compounds are typically synthesized via acid-catalyzed acetal formation from ketones, but yields for long-chain derivatives require optimization.

Q & A

Q. How can interdisciplinary teams align research objectives while investigating the compound’s biological activity?

  • Methodological Answer: Apply the PICO framework to define shared goals: P opulation (e.g., cancer cell lines), I ntervention (dose ranges), C omparison (positive/negative controls), O utcome (IC50 values). Regular audits ensure adherence to predefined milestones .

Tables for Key Data

Property Experimental Value Computational Prediction Uncertainty
Melting Point (°C)34–3633.5 (DFT)±0.5
LogP (Octanol-Water)5.25.4 (COSMO-RS)±0.3
1H^1H-NMR (δ, ppm)5.35 (Z-vinyl)5.32 (DFT)±0.02

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